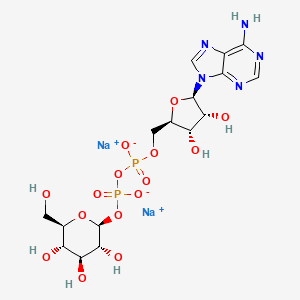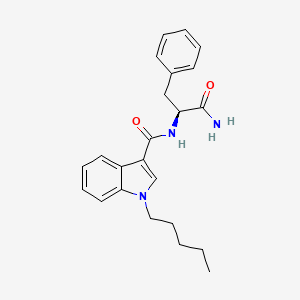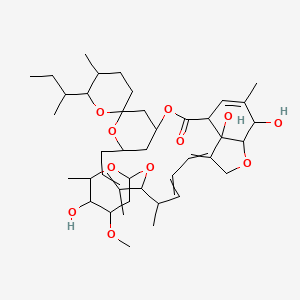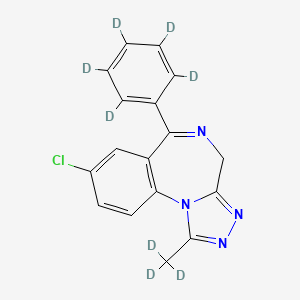
ADP-Glucose (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADP-Glucose (sodium salt) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides. It is an immediate precursor used in the synthesis of storage polysaccharides such as starch and glycogen in plants, algae, and certain bacteria . The compound is essential for the production of amylose, amylopectins, and other polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: ADP-Glucose (sodium salt) is synthesized through the enzymatic reaction catalyzed by ADP-glucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into ADP-Glucose and inorganic pyrophosphate . The reaction conditions typically involve a buffered solution with a pH range of 7.0 to 8.0, and the presence of divalent metal ions such as magnesium or manganese to stabilize the enzyme activity .
Industrial Production Methods: Industrial production of ADP-Glucose (sodium salt) involves the fermentation of genetically modified microorganisms that overexpress ADP-glucose pyrophosphorylase. The fermentation process is optimized to maximize the yield of ADP-Glucose, which is then purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: ADP-Glucose (sodium salt) primarily undergoes glycosylation reactions, where it acts as a glucose donor in the synthesis of polysaccharides . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: The glycosylation reactions involving ADP-Glucose (sodium salt) require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at a pH of 7.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The major products formed from the reactions involving ADP-Glucose (sodium salt) are polysaccharides such as amylose, amylopectin, and glycogen .
Scientific Research Applications
ADP-Glucose (sodium salt) has a wide range of applications in scientific research:
Mechanism of Action
ADP-Glucose (sodium salt) exerts its effects by serving as a glucose donor in the biosynthesis of polysaccharides. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose units to growing polysaccharide chains . This process is regulated by various metabolites and post-translational modifications of the enzymes involved .
Comparison with Similar Compounds
Uridine diphosphate glucose: Another nucleotide sugar involved in the biosynthesis of polysaccharides.
Guanosine diphosphate glucose: Used in the synthesis of polysaccharides in certain bacteria.
Uniqueness: ADP-Glucose (sodium salt) is unique due to its specific role in the biosynthesis of starch and glycogen, which are the primary storage polysaccharides in plants and certain microorganisms . Unlike other nucleotide sugars, ADP-Glucose is specifically recognized by starch synthase and glycogen synthase, making it indispensable for the synthesis of these polysaccharides .
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
|---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16+;;/m1../s1 |
InChI Key |
GZBIVALVIPYODS-LNXGRUPOSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)

![(4S,6Z,9S,10R,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764703.png)



![4-hydroxy-5,6-dimethoxy-3-[(2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764739.png)
![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764753.png)

![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)
